molecular formula C9H6N2S B8447148 4-Cyano-2-methylphenyl isothiocyanate

4-Cyano-2-methylphenyl isothiocyanate

Cat. No. B8447148
M. Wt: 174.22 g/mol
InChI Key: CFCZHMWBNWMZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06353006B1

Procedure details

4-Cyano-2-methylaniline was prepared according to Method A1a. The aniline was converted to 4-cyano-2-methylphenyl isothiocyanate according to Method A2b. 1-Hydroxymethylcyclopentanamine was prepared according to Method B1c. The 2-hydroxyethylamine was converted to 1-chloromethylcyclopentanamine HCl salt according to Method B7e. 1-Chloromethylcyclopentanamine HCl salt was reacted with 4-cyano-2-methylphenyl isothiocyanate according to Method C1e to give 2-(4-cyanophenylphenylimino)-3-thia-1-azaspiro[4.4]nonane. The thiazolidine was reacted with cyclopentyl bromide according to Method D2b to give 2-(4-cyano-2-methylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]([C:10]1[CH:15]=[CH:14][C:13]([N:16]=[C:17]=[S:18])=[C:12]([CH3:19])[CH:11]=1)#[N:9].[OH:20]C[CH2:22][NH2:23].Cl.Cl[CH2:26][C:27]1([NH2:32])[CH2:31][CH2:30][CH2:29][CH2:28]1>>[C:8]([C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([CH3:19])[CH:11]=1)#[N:9].[OH:20][CH2:7][C:2]1([NH2:1])[CH2:3][CH2:4][CH2:5][CH2:6]1.[C:22]([C:6]1[CH:5]=[CH:4][C:19]([C:12]2[CH:11]=[CH:10][CH:15]=[CH:14][C:13]=2[N:16]=[C:17]2[S:18][CH2:26][C:27]3([CH2:31][CH2:30][CH2:29][CH2:28]3)[NH:32]2)=[CH:2][CH:7]=1)#[N:23] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)N=C=S)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC1(CCCC1)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC1(CCCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)N=C=S)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(N)C=C1)C
Name
Type
product
Smiles
OCC1(CCCC1)N
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1=C(C=CC=C1)N=C1NC2(CS1)CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.